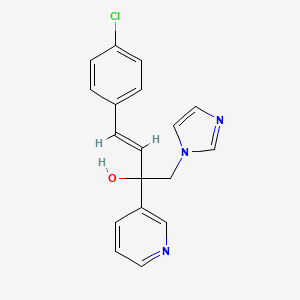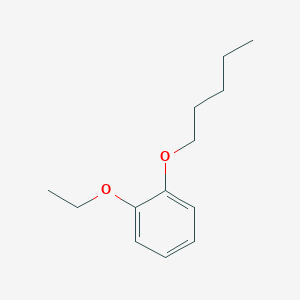
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- is a complex organic compound with a unique structure that combines elements of indene, quinoline, and dioxo groups
准备方法
The synthesis of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Indene Core: The indene core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride.
Attachment of the Quinoline and Dioxo Groups: The quinoline and dioxo groups are attached through condensation reactions with appropriate quinoline derivatives and dioxo compounds.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- involves interactions with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
相似化合物的比较
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- can be compared with other similar compounds, such as:
1H-Indene-2-carbonyl chloride: A simpler indene derivative with a carbonyl chloride group.
Quinoline-2-carbonyl chloride: A quinoline derivative with a carbonyl chloride group.
1,3-Dioxo-2,3-dihydroindene: A dioxo derivative of indene.
The uniqueness of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- lies in its combination of structural elements from indene, quinoline, and dioxo groups, which confer specific chemical and biological properties not found in simpler compounds.
属性
CAS 编号 |
52237-05-5 |
|---|---|
分子式 |
C19H10ClNO4 |
分子量 |
351.7 g/mol |
IUPAC 名称 |
2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carbonyl chloride |
InChI |
InChI=1S/C19H10ClNO4/c20-19(25)10-5-6-11-12(7-10)18(24)15(17(11)23)16-14(22)8-9-3-1-2-4-13(9)21-16/h1-8,15,22H |
InChI 键 |
PQVLFZPMTPSKDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)


